Ethyl 5-(4-iodophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-iodophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 4-iodophenyl group, and a 5-oxovalerate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-iodophenyl)-5-oxovalerate typically involves the esterification of 5-(4-iodophenyl)-5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-(4-iodophenyl)-5-oxovaleric acid+ethanolsulfuric acidEthyl 5-(4-iodophenyl)-5-oxovalerate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction time. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-iodophenyl)-5-oxovalerate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the 5-oxovalerate moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran are commonly used.
Oxidation Reactions: Hydrolysis can be performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives such as 4-aminophenyl, 4-thiocyanatophenyl, and 4-methoxyphenyl compounds.
Reduction Reactions: The major product is the corresponding alcohol, Ethyl 5-(4-iodophenyl)-5-hydroxyvalerate.
Oxidation Reactions: The major product is 5-(4-iodophenyl)-5-oxovaleric acid.
Scientific Research Applications
Ethyl 5-(4-iodophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and oxidoreductases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-iodophenyl)-5-oxovalerate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active 5-(4-iodophenyl)-5-oxovaleric acid, which can then participate in various biochemical pathways. The iodine atom in the phenyl group can also undergo substitution reactions, leading to the formation of new bioactive compounds.
Comparison with Similar Compounds
Ethyl 5-(4-iodophenyl)-5-oxovalerate can be compared with other similar compounds such as:
Ethyl 5-(4-bromophenyl)-5-oxovalerate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.
Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodine derivative.
Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
ethyl 5-(4-iodophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVNEZTUGRPDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645717 |
Source
|
Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-42-9 |
Source
|
Record name | Ethyl 4-iodo-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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